BLU9931

Catalog No.
S547996
CAS No.
1538604-68-0
M.F
C26H22Cl2N4O3
M. Wt
509.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BLU9931

CAS Number

1538604-68-0

Product Name

BLU9931

IUPAC Name

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide

Molecular Formula

C26H22Cl2N4O3

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)

InChI Key

TXEBNKKOLVBTFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BLU9931; BLU-9931; BLU 9931.

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Description

The exact mass of the compound N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide is 508.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibitor Design:

The molecule contains a quinazolinone core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Developing specific kinase inhibitors is a major focus in cancer research []. The presence of the quinazolinone group suggests N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a candidate for further investigation as a kinase inhibitor.

Medicinal Chemistry Studies:

The molecule also possesses an acrylamide moiety. Acrylamides are a versatile functional group utilized in medicinal chemistry due to their ability to interact with biological targets. Studies could explore modifications to the acrylamide group to enhance target affinity and explore potential therapeutic applications.

Development of Analogs:

Given the absence of current research, synthesizing and testing analogs of N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a valuable approach. By systematically modifying different parts of the molecule, researchers could gain insights into its potential biological activities.

In Silico Docking Studies:

Computational modeling techniques, such as in silico docking, could be employed to virtually screen N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide against various protein targets. This in silico approach could provide clues for further biological investigation [].

BLU9931 is a selective and irreversible small-molecule inhibitor of the fibroblast growth factor receptor 4 (FGFR4). It is designed primarily for therapeutic applications in hepatocellular carcinoma, particularly in tumors with activated FGFR4 signaling pathways. The compound features an anilinoquinazoline core that engages with the ATP-binding pocket of FGFR4, forming a covalent bond with cysteine 552, which is critical for its mechanism of action. This binding results in exceptional potency, with an inhibitory concentration (IC50) of approximately 3 nmol/L against FGFR4, while showing significantly weaker inhibition against other FGFR family members—FGFR1, FGFR2, and FGFR3—with IC50 values ranging from 150 to 591 nmol/L .

The primary chemical reaction involving BLU9931 is its covalent modification of FGFR4 through the formation of a bond with cysteine 552. This reaction is characterized by:

  • Covalent Bond Formation: BLU9931 reacts with cysteine residues in the target protein, leading to a stable complex that inhibits kinase activity.
  • Mass Spectrometry Confirmation: The covalent modification can be confirmed by mass spectrometry, which shows a mass shift corresponding to the formation of the BLU9931-FGFR4 complex .

BLU9931 exhibits significant biological activity in various cancer models:

  • Inhibition of Tumor Growth: In xenograft models of hepatocellular carcinoma, BLU9931 effectively reduced tumor size and demonstrated antitumor activity.
  • Cell Signaling Modulation: The compound inhibits downstream signaling pathways associated with FGFR4, including phosphorylation of FRS2 and MAPK, which are crucial for cell proliferation and survival .
  • Senescence Induction: In pancreatic ductal adenocarcinoma cell lines, BLU9931 has been shown to promote cellular senescence while reducing proliferation and invasion .

The synthesis of BLU9931 involves several steps typical for quinazoline derivatives. The general synthetic pathway includes:

  • Formation of the Anilinoquinazoline Core: This step typically involves condensation reactions between appropriate aniline and quinazoline precursors.
  • Introduction of Functional Groups: The dichlorodimethoxyphenyl group is introduced to enhance selectivity and binding affinity towards FGFR4.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

BLU9931 is primarily investigated for its applications in cancer therapy:

  • Targeted Therapy for Hepatocellular Carcinoma: Its selective inhibition of FGFR4 makes it a promising candidate for treating liver cancers characterized by aberrant FGF19 signaling.
  • Potential Use in Other Cancers: Preliminary studies suggest that it may also be effective against other cancers where FGFR4 plays a role, such as pancreatic cancer .

Interaction studies have demonstrated that BLU9931 selectively binds to FGFR4 while showing minimal reactivity towards other kinases. Notably:

  • Kinome-wide Selectivity Profile: BLU9931 displayed significant binding only to FGFR4 and colony-stimulating factor 1 receptor (CSF1R), with IC50 values indicating high specificity .
  • Inhibition Dynamics: Studies show that brief exposure to BLU9931 can lead to sustained inhibition of downstream signaling pathways even after removal of the compound, highlighting its potential for long-lasting therapeutic effects .

Several compounds exhibit structural or functional similarities to BLU9931. Here are some notable examples:

Compound NameTarget KinaseIC50 (nmol/L)Selectivity
RoblitinibFGFR4~50Moderate
H3B-6527FGFR4~30High
FisogatinibFGFR4~10High
BGJ398FGFR1/FGFR2/FGFR3~100Low

Uniqueness of BLU9931

BLU9931 stands out due to its:

  • Irreversible Binding: Unlike many reversible inhibitors, BLU9931 forms a permanent bond with its target, leading to prolonged inhibition.
  • High Selectivity for FGFR4: It shows significantly lower activity against other fibroblast growth factor receptors, making it less likely to cause off-target effects compared to other compounds like BGJ398 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

508.1068960 g/mol

Monoisotopic Mass

508.1068960 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FQK825B5DX

Wikipedia

BLU9931

Dates

Modify: 2023-08-15
1: Packer LM, Pollock PM. Paralog-Specific Kinase Inhibition of FGFR4: Adding to the Arsenal of Anti-FGFR Agents. Cancer Discov. 2015 Apr;5(4):355-7. doi: 10.1158/2159-8290.CD-15-0246. PubMed PMID: 25847957.
2: Hagel M, Miduturu C, Sheets M, Rubin N, Weng W, Stransky N, Bifulco N, Kim JL, Hodous B, Brooijmans N, Shutes A, Winter C, Lengauer C, Kohl NE, Guzi T. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discov. 2015 Apr;5(4):424-37. doi: 10.1158/2159-8290.CD-14-1029. Epub 2015 Mar 16. PubMed PMID: 25776529.

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